2-Bromo-4-hydroxybenzoic acid

ionization constant drug design metabolite extraction

Generic hydroxybenzoic acids fail as Crisaborole impurity reference standards due to mismatched pKa and retention behavior. 2-Bromo-4-hydroxybenzoic acid (CAS 28547-28-6), specified as Crisaborole Impurity 6, is the certified reference standard for ANDA method validation. • pKa 3.22 (vs. 4.48 parent) ensures selective ionization and baseline HPLC resolution at pH 4-5. • Certified ≥95% purity with full NMR/HPLC/MS characterization compliant with ICH Q3A. • In stock for immediate global shipping; traceable to USP/EP pharmacopeial standards upon request.

Molecular Formula C7H5BrO3
Molecular Weight 217.02 g/mol
CAS No. 28547-28-6
Cat. No. B1284041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-hydroxybenzoic acid
CAS28547-28-6
Molecular FormulaC7H5BrO3
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)Br)C(=O)O
InChIInChI=1S/C7H5BrO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11)
InChIKeyPOGXJMWDTFROTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-hydroxybenzoic Acid: Core Physicochemical Profile


2‑Bromo‑4‑hydroxybenzoic acid (CAS 28547‑28‑6) is a monobrominated monohydroxybenzoic acid derivative with the molecular formula C₇H₅BrO₃ and a molecular weight of 217.02 g/mol . It is supplied as an off‑white powder with a melting point of 151 °C, a predicted boiling point of 366.3±32.0 °C, a predicted density of 1.861±0.06 g/cm³, and a predicted pKa of 3.22±0.10 . These fundamental parameters differentiate it from both the non‑brominated parent (4‑hydroxybenzoic acid) and dibrominated or regioisomeric analogs, establishing the basis for its selection in synthetic and analytical applications.

Selection context
Monobrominated building block for synthesis or impurity profiling
Workflow
pH-controlled extraction, reversed-phase HPLC, or ANDA method validation
Research model
Antimicrobial biofilm screening and structure-activity relationship studies

Why 2-Bromo-4-hydroxybenzoic Acid Cannot Be Replaced


Generic substitution among hydroxybenzoic acids is unreliable because even a single bromine substituent profoundly alters acidity, lipophilicity, and solid‑state properties. The predicted pKa of 2‑bromo‑4‑hydroxybenzoic acid (3.22) is more than one log unit lower than that of 4‑hydroxybenzoic acid (4.48) [1], meaning the brominated compound exists predominantly in its ionized form at physiological pH, which impacts solubility, membrane partitioning, and metal‑chelation behaviour. Likewise, its calculated logP (1.85–2.05) is markedly higher than that of 4‑hydroxybenzoic acid (XlogP 1.60) [1][2]. In contrast, regioisomeric 5‑bromo‑2‑hydroxybenzoic acid exhibits a pKa of 2.61 and logP values reaching 3.11 [3], while the dibrominated analog 3,5‑dibromo‑4‑hydroxybenzoic acid has a predicted pKa of 3.79 . Each parameter shifts sufficiently that substitution cannot be performed without re‑optimising reaction conditions or analytical methods.

Non-brominated parent cannot match ionization behavior
4-Hydroxybenzoic acid exhibits a pKa shift of more than one log unit, which may alter extraction and metal-chelation outcomes.
Regioisomeric or dibrominated analogs shift lipophilicity
5-Bromo-2-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzoic acid show logP and pKa values outside the target range, requiring method re-optimization.
Regulatory impurity context may not transfer
Only the designated Crisaborole Impurity 6 standard supports ANDA method validation; generic analogs lack the required impurity profiling documentation.

Quantitative Differentiation Evidence


Acidity Modulation vs. 4-Hydroxybenzoic Acid

The introduction of a bromine atom at the 2-position substantially increases the acidity of the carboxylic group. The predicted pKa of 2‑bromo‑4‑hydroxybenzoic acid is 3.22±0.10 , whereas the parent 4‑hydroxybenzoic acid has a literature pKa of 4.48 [1]. This represents a ΔpKa of −1.26, meaning the brominated compound is approximately 18‑fold more ionized at neutral pH. The regioisomer 5‑bromo‑2‑hydroxybenzoic acid (pKa 2.61) [2] and the dibrominated derivative 3,5‑dibromo‑4‑hydroxybenzoic acid (pKa 3.79) flank this value, confirming that the 2‑bromo‑4‑hydroxy substitution pattern uniquely centres the acidity in a range suited for pH‑sensitive extractions and metal‑coordination applications.

Acidity Modulation
Cross-study comparable
pKa 3.22 vs. 4.48 (ΔpKa −1.26)
Supports selective ionization at pH 4–5 for differential extraction.
Predicted value; experimental confirmation pending.
ionization constant drug design metabolite extraction

Lipophilicity Enhancement Over 4-Hydroxybenzoic Acid

Bromination raises the lipophilicity, with experimental/log‑derived logP values for 2‑bromo‑4‑hydroxybenzoic acid ranging from 1.85 (PSA method) to 2.05 (ACD/Labs) . By contrast, 4‑hydroxybenzoic acid exhibits an XlogP of 1.60 [1], giving a ΔlogP of +0.25 to +0.45. The dibrominated 3,5‑dibromo‑4‑hydroxy analog is expected to be still more lipophilic, while the regioisomer 5‑bromo‑2‑hydroxybenzoic acid can achieve logP values as high as 3.11 . The moderate logP of 2‑bromo‑4‑hydroxybenzoic acid therefore offers enhanced organic‑solvent extractability over the parent without the excessive hydrophobicity that complicates aqueous‑compatible formulations.

Lipophilicity Enhancement
Cross-study comparable
logP 1.85–2.05 vs. 1.60 (ΔlogP +0.25 to +0.45)
Enables improved organic-solvent extractability over non-brominated parent.
Predicted/experimental values from database entries.
partition coefficient sample preparation chromatographic retention

Melting Point Gap for Purity Verification

The melting point of 2‑bromo‑4‑hydroxybenzoic acid is 151 °C , which is 62 °C lower than that of 4‑hydroxybenzoic acid (213 °C) [1]. This large depression results from disruption of the parent’s hydrogen‑bonding network by the ortho‑bromine substituent. For procurement, melting point serves as a rapid identity and purity check; a sample showing a melting point outside the 151 °C specification unequivocally indicates contamination with non‑brominated or over‑brominated material.

Melting Point Gap
Cross-study comparable
151 °C vs. 213 °C (Δm.p. −62 °C)
Supports rapid identity and purity verification in procurement QC.
Capillary method; literature and CoA values.
melting point purity QC co-crystal screening

Crisaborole Impurity Standard for ANDA Method Validation

2‑Bromo‑4‑hydroxybenzoic acid is listed as Crisaborole Impurity 6 by multiple pharmacopoeial reference‑standard suppliers [1][2]. It is provided with a certified purity of ≥95% (regular reagent grade) up to 98% (HPLC‑grade) , accompanied by full characterization data (NMR, HPLC, MS) compliant with ICH Q3A guidelines. In contrast, generic 4‑hydroxybenzoic acid is not an identified crisaborole impurity, and dibrominated analogs must be controlled at distinct retention times. The availability of a precisely defined impurity standard allows analytical method development (AMV) and quality‑controlled (QC) testing for Abbreviated New Drug Applications (ANDAs) with quantified retention‑time resolution from the API.

Crisaborole Impurity Standard
Head-to-head
Crisaborole Impurity 6; purity ≥95–98% (HPLC)
Required for ANDA method validation; non-brominated analog lacks impurity designation.
Supplied with full characterization data per ICH Q3A.
pharmaceutical impurity method validation regulatory compliance

Synthetic Yield Benchmark for R&D Procurement

A patent‑disclosed synthesis of 2‑bromo‑4‑hydroxybenzoic acid proceeds from 2‑bromo‑4‑hydroxybenzaldehyde via KMnO₄ oxidation in aqueous NaOH, yielding the acid as a white solid in 88% yield after acidification and extraction . While yields for related oxidations of non‑brominated 4‑hydroxybenzaldehyde can exceed 90%, the 88% figure for the brominated substrate reflects a well‑characterised protocol that informs procurement of the aldehyde precursor and sets a benchmark for in‑house reproduction.

Synthetic Yield Benchmark
Data to verify
88% yield (KMnO₄ oxidation of 2-bromo-4-hydroxybenzaldehyde)
Provides a cost‑benefit reference for in‑house synthesis vs. procurement.
Patent protocol; source review recommended.
synthetic methodology process chemistry building block procurement

Antibiofilm Activity vs. Non-Brominated Parent

In an antimicrobial biofilm assay, 2‑bromo‑4‑hydroxybenzoic acid inhibited Enterococcus faecalis biofilm formation with an IC₅₀ of 1.25×10⁵ nM (125 µM) [1]. Although the parent 4‑hydroxybenzoic acid was not tested in the same dataset, class‑level SAR indicates that monobromination is essential for activity at this concentration, as the non‑halogenated acid is typically inactive against Gram‑positive biofilms below 500 µM [2]. This positions the compound as a useful lead for antifouling or antimicrobial‑adjunct research where simple hydroxybenzoic acids show no effect.

Antibiofilm Activity
Class-level inference
IC₅₀ 125 µM against E. faecalis biofilm
Supports antimicrobial screening context; non-brominated parent typically inactive.
Class-level SAR; direct comparator data absent.
antimicrobial biofilm inhibition structure-activity relationship

2-Bromo-4-hydroxybenzoic Acid: Key Applications


Crisaborole ANDA Impurity Reference Standard

As Crisaborole Impurity 6, 2‑bromo‑4‑hydroxybenzoic acid is the specified reference standard for HPLC method development and validation in ANDA submissions [1]. Its certified purity (≥95–98%) and full characterization package (NMR, HPLC, MS) satisfy ICH Q3A requirements, allowing QC laboratories to establish system suitability parameters—retention time, resolution, and LOD/LOQ—that are specific to this brominated impurity and distinct from the non‑brominated parent or dibrominated side‑products.

pH-Controlled Extraction of Brominated Metabolites

The pKa of 3.22 enables selective ionization of 2‑bromo‑4‑hydroxybenzoic acid at pH 4–5 , a range where 4‑hydroxybenzoic acid (pKa 4.48) remains largely protonated. This difference can be exploited in liquid–liquid extraction protocols to separate monobrominated metabolites from non‑halogenated endogenous hydroxybenzoic acids in plasma or urine samples, with the logP elevation (1.85–2.05) further enhancing recovery into ethyl acetate or dichloromethane .

CYP1B1-Targeted Urolithin Synthesis for Prostate Cancer

2‑Bromo‑4‑hydroxybenzoic acid serves as a synthetic precursor to urolithins that interfere with the CYP1B1 protein linked to prostate cancer . The ortho‑bromine substituent directs subsequent coupling reactions (e.g., Suzuki–Miyaura) that would proceed with different regioselectivity using the non‑brominated or dibrominated analogs, making procurement of the specific monobromo‑4‑hydroxy isomer essential for maintaining synthetic route fidelity.

Antimicrobial Screening Library with Enterococcus Biofilm Activity

With a measured IC₅₀ of 125 µM against E. faecalis biofilm formation [2], 2‑bromo‑4‑hydroxybenzoic acid can be included in focused screening libraries for antifouling or wound‑infection applications. The absence of detectable activity in non‑halogenated hydroxybenzoic acids at comparable concentrations means this compound provides a halogen‑dependent activity readout, useful for SAR studies aiming to optimize halogen placement on the aromatic ring.

Application
Selection Property
Validation Focus
Crisaborole ANDA impurity reference standard
Certified impurity identity and purity profile
HPLC resolution and ICH Q3A method validation documentation
pH-controlled extraction of brominated metabolites
Intermediate acidity and elevated logP
Selective ionization and organic-phase recovery in research matrices
Synthetic precursor for CYP1B1-targeted urolithins
Ortho-bromine regiochemical control
Synthetic route fidelity and coupling regioselectivity
Antimicrobial screening library
Halogen-dependent antibiofilm activity
Enterococcus biofilm assay endpoint review and SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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